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molecular formula CH2O2.H3N<br>CH5NO2 B103936 Ammonium formate CAS No. 540-69-2

Ammonium formate

Cat. No. B103936
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Patent
US08476253B2

Procedure details

The compound (67 mg, 0.097 mmol) obtained in Example 1j was dissolved in methylene chloride (2 mL), triethylamine (18 μL, 0.13 mmol) and pivaloyl chloride (12 μL, 0.097 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 15 minutes. A solution of the compound (59 mg, 0.088 mmol) obtained in Example 11d in methylene chloride (2 mL) was added dropwise under ice cooling, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=40:1→20:1, v/v) and further purified by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=50:50→60:40, v/v) to give the title compound (53 mg; yield, 41%) as a light yellow solid.
Name
compound
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step Two
Quantity
12 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
41%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:49])([F:48])[C:3]1[CH:4]=[C:5]([CH:41]=[C:42]([C:44]([F:47])([F:46])[F:45])[CH:43]=1)[C:6]([N:8]1[CH2:12][C@@:11]([CH2:20][CH2:21][N:22]2[CH2:27][CH2:26][C:25]3([C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[CH2:29][C@@H:28]3[O:36][CH2:37][C:38]([OH:40])=[O:39])[CH2:24][CH2:23]2)([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:10][CH2:9]1)=[O:7].C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[C:64]1([C:107]2[CH:112]=[CH:111][CH:110]=[CH:109][CH:108]=2)[CH:69]=[CH:68][CH:67]=[CH:66][C:65]=1[NH:70][C:71](=[O:106])[O:72][CH:73]1[CH2:78][CH2:77][N:76]([CH2:79][CH2:80][N:81]([CH3:105])[C:82](=[O:104])[CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][NH:88][C:89]2[N:90]=[N:91][C:92]([C:95](=[O:103])[N:96]([CH3:102])[CH2:97][CH2:98][CH2:99][NH:100][CH3:101])=[CH:93][CH:94]=2)[CH2:75][CH2:74]1>C(Cl)Cl>[CH:38]([O-:40])=[O:39].[NH4+:8].[C:64]1([C:107]2[CH:112]=[CH:111][CH:110]=[CH:109][CH:108]=2)[CH:69]=[CH:68][CH:67]=[CH:66][C:65]=1[NH:70][C:71](=[O:106])[O:72][CH:73]1[CH2:78][CH2:77][N:76]([CH2:79][CH2:80][N:81]([C:82](=[O:104])[CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][NH:88][C:89]2[N:90]=[N:91][C:92]([C:95](=[O:103])[N:96]([CH2:97][CH2:98][CH2:99][N:100]([C:38](=[O:39])[CH2:37][O:36][C@@H:28]3[C:25]4([CH2:26][CH2:27][N:22]([CH2:21][CH2:20][C@:11]5([C:13]6[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=6)[O:10][CH2:9][N:8]([C:6](=[O:7])[C:5]6[CH:41]=[C:42]([C:44]([F:45])([F:46])[F:47])[CH:43]=[C:3]([C:2]([F:49])([F:1])[F:48])[CH:4]=6)[CH2:12]5)[CH2:23][CH2:24]4)[C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[CH2:29]3)[CH3:101])[CH3:102])=[CH:93][CH:94]=2)[CH3:105])[CH2:75][CH2:74]1 |f:5.6|

Inputs

Step One
Name
compound
Quantity
67 mg
Type
reactant
Smiles
FC(C=1C=C(C(=O)N2CO[C@@](C2)(C2=CC=C(C=C2)F)CCN2CCC3(CC2)[C@H](CC2=CC=CC=C23)OCC(=O)O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 μL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
compound
Quantity
59 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CCN(C(CCCCCNC=1N=NC(=CC1)C(N(CCCNC)C)=O)=O)C)=O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=40:1→20:1, v/v)
CUSTOM
Type
CUSTOM
Details
further purified by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)[O-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CCN(C)C(CCCCCNC=1N=NC(=CC1)C(N(C)CCCN(C)C(CO[C@H]1CC2=CC=CC=C2C12CCN(CC2)CC[C@]2(CN(CO2)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)=O)C2=CC=C(C=C2)F)=O)=O)=O)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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